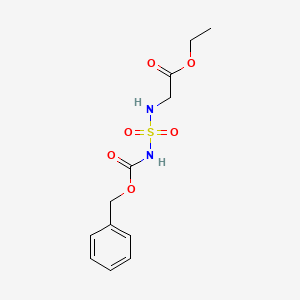
Ethyl (N-((benzyloxy)carbonyl)sulfamoyl)glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[[(phenylmethoxy)carbonyl]amino]sulfonyl]glycine ethyl ester is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by its phenylmethoxycarbonyl group, which is often used to protect amino groups during peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[[(phenylmethoxy)carbonyl]amino]sulfonyl]glycine ethyl ester typically involves the reaction of glycine ethyl ester with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then sulfonylated using a sulfonyl chloride reagent. The overall reaction can be summarized as follows:
Formation of Carbamate: Glycine ethyl ester reacts with phenylmethoxycarbonyl chloride in the presence of triethylamine to form the carbamate intermediate.
Sulfonylation: The carbamate intermediate is then reacted with a sulfonyl chloride reagent to form N-[[[(phenylmethoxy)carbonyl]amino]sulfonyl]glycine ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-[[[(phenylmethoxy)carbonyl]amino]sulfonyl]glycine ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The phenylmethoxycarbonyl group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Trifluoroacetic acid (TFA).
Major Products
Hydrolysis: Carboxylic acid.
Reduction: Alcohol.
Substitution: Free amine.
科学研究应用
N-[[[(phenylmethoxy)carbonyl]amino]sulfonyl]glycine ethyl ester has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of N-[[[(phenylmethoxy)carbonyl]amino]sulfonyl]glycine ethyl ester involves the protection of amino groups during chemical reactions. The phenylmethoxycarbonyl group forms a stable carbamate linkage with the amino group, preventing it from reacting with other reagents. This protection is crucial in multi-step synthesis processes, particularly in peptide synthesis, where selective protection and deprotection of amino groups are required.
相似化合物的比较
Similar Compounds
N-tert-Butoxycarbonylglycine ethyl ester: Another carbamate used for protecting amino groups.
N-Carboxybenzylglycine ethyl ester: Similar protecting group with a benzyl group instead of a phenylmethoxy group.
N-Fluorenylmethoxycarbonylglycine ethyl ester: A carbamate with a fluorenylmethoxy group used for protecting amino groups.
Uniqueness
N-[[[(phenylmethoxy)carbonyl]amino]sulfonyl]glycine ethyl ester is unique due to its phenylmethoxycarbonyl group, which provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection are essential.
属性
分子式 |
C12H16N2O6S |
|---|---|
分子量 |
316.33 g/mol |
IUPAC 名称 |
ethyl 2-(phenylmethoxycarbonylsulfamoylamino)acetate |
InChI |
InChI=1S/C12H16N2O6S/c1-2-19-11(15)8-13-21(17,18)14-12(16)20-9-10-6-4-3-5-7-10/h3-7,13H,2,8-9H2,1H3,(H,14,16) |
InChI 键 |
CETSWXMOFRSYAK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CNS(=O)(=O)NC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-Thiobis[4-bromophenol]](/img/structure/B13982920.png)

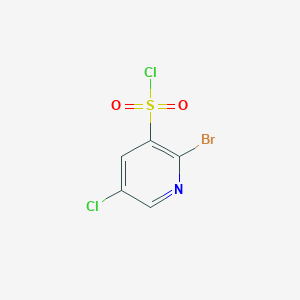
![[2-(1H-Imidazol-1-yl)-4,8-dimorpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl]methanol](/img/structure/B13982950.png)
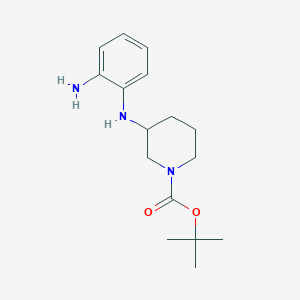
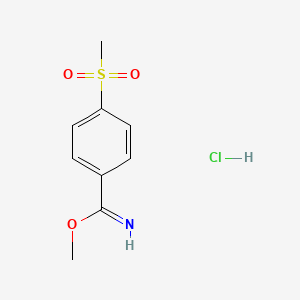

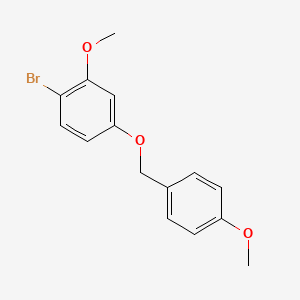


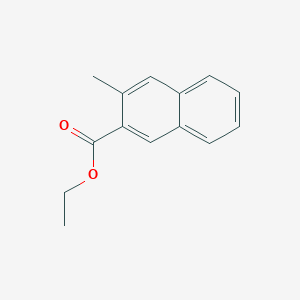
![3-{8-Bromoimidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B13982993.png)
![Tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate](/img/structure/B13982999.png)

